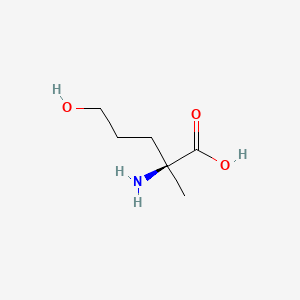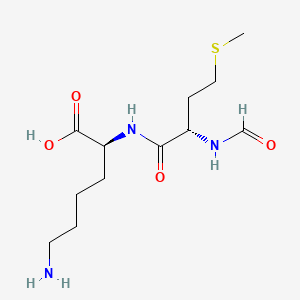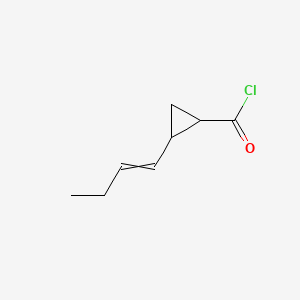
2-Amino-2-methyl-5-hydroxy-pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-methyl-5-hydroxy-pentanoic acid is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol It is a derivative of pentanoic acid and features an amino group, a methyl group, and a hydroxyl group attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-5-hydroxy-pentanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-acetyl-1-propanol with potassium cyanide, followed by hydrolysis and subsequent amination . The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalysts: Acid or base catalysts to facilitate the reaction
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-methyl-5-hydroxy-pentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl and amino groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, acylating agents
Major Products
Oxidation: Formation of 2-keto-2-methyl-5-hydroxy-pentanoic acid
Reduction: Formation of 2-amino-2-methyl-5-hydroxy-pentane
Substitution: Formation of various substituted derivatives depending on the reagents used
Scientific Research Applications
2-Amino-2-methyl-5-hydroxy-pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Amino-2-methyl-5-hydroxy-pentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to receptors on cell surfaces to modulate cellular responses.
Pathway Modulation: Affecting signaling pathways that regulate various biological processes.
Comparison with Similar Compounds
2-Amino-2-methyl-5-hydroxy-pentanoic acid can be compared with other similar compounds, such as:
- 2-Amino-5-hydroxy-4-methylpentanoic acid
- 2-Methyl-5-hydroxy-norvaline
- Leucine and Isoleucine (branched-chain amino acids)
Uniqueness
- Structural Features : The presence of both an amino group and a hydroxyl group on the same carbon chain.
- Functional Properties : Unique reactivity due to the combination of functional groups, making it a versatile intermediate in chemical synthesis .
Properties
CAS No. |
160187-05-3 |
|---|---|
Molecular Formula |
C6H13NO3 |
Molecular Weight |
147.174 |
IUPAC Name |
(2S)-2-amino-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-6(7,5(9)10)3-2-4-8/h8H,2-4,7H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
RIXOERQXXDKBPZ-LURJTMIESA-N |
SMILES |
CC(CCCO)(C(=O)O)N |
Synonyms |
L-Norvaline, 5-hydroxy-2-methyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-Methyl-N-{3-[(E)-(2-methylpropylidene)amino]propyl}acetamide](/img/structure/B575895.png)



